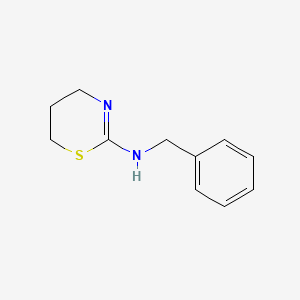

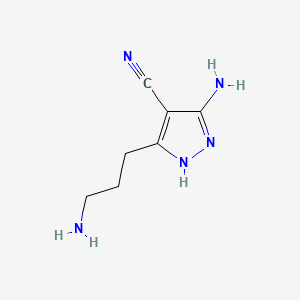

N-(tert-butyl)-2-piperazin-1-ylacetamide

Vue d'ensemble

Description

N-(tert-butyl)-2-piperazin-1-ylacetamide is a chemical compound that falls within the category of piperazine derivatives, which are known for their potential pharmacological applications. The tert-butyl group attached to the piperazine ring is a common structural motif that can impart steric bulk and influence the compound's biological activity. These compounds are of interest due to their potential antitumor activities, as demonstrated by related compounds in recent studies .

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives has been reported using various approaches. A modified Bruylants method was employed to prepare a sterically congested piperazine derivative with a tert-butyl group, which is indicative of the synthetic strategies that can be applied to such compounds . The synthesis process typically involves the characterization of the final products using techniques such as 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is characterized by the presence of a piperazine ring, which is a versatile scaffold for medicinal chemistry. The tert-butyl group adds steric bulk to the molecule, which can influence the interaction with biological targets. The crystal structure of a related compound has been determined, showcasing the sterically congested nature of these molecules and providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives is influenced by the presence of the piperazine ring and the tert-butyl group. The second nitrogen atom on the N-tert-butyl piperazine substructure offers a synthetically useful handle for further chemical modifications, which can be exploited to generate a variety of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives are determined by their molecular structure. The steric bulk provided by the tert-butyl group can affect the solubility, stability, and overall reactivity of the compound. These properties are crucial for the compound's biological activity and pharmacokinetics, as they influence how the compound interacts with biological systems and how it is metabolized within the body .

Applications De Recherche Scientifique

Synthesis and Characterization

N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives have been synthesized and characterized using various techniques. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis. These compounds adopt distinct molecular shapes and feature intermolecular interactions resulting in two-dimensional structures (Kulkarni et al., 2016).

Biological Evaluation

These derivatives also exhibit biological activities. For instance, the synthesized compounds mentioned above have been evaluated for their antibacterial and antifungal activities against several microorganisms, showing moderate activity (Kulkarni et al., 2016).

Antitumor Activity

N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives have been explored for antitumor activities. A series of such compounds were designed, synthesized, and evaluated for their antiproliferative activity against human cervical and lung cancer cell lines, with some compounds exhibiting potent activity (Wu et al., 2017).

Structure and Molecular Studies

The crystal structure of related derivatives, like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was studied, highlighting the complex chemistry and pharmacologically useful core of these compounds (Gumireddy et al., 2021).

Inhibitory Activities

Derivatives of N-(tert-butyl)-2-piperazin-1-ylacetamide have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These activities are crucial in the context of Alzheimer’s disease (Celik et al., 2020).

Anticorrosive Properties

These compounds have also been investigated for their anticorrosive properties. For instance, novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were synthesized and studied for their ability to inhibit corrosion in carbon steel, showing significant efficacy (Praveen et al., 2021).

Orientations Futures

The use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions has been reported . This could potentially open up new avenues for the synthesis of compounds like “N-(tert-butyl)-2-piperazin-1-ylacetamide” in the future .

Propriétés

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEAITXOZDERTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368768 | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89433-49-8 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)